10,11-Dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Description

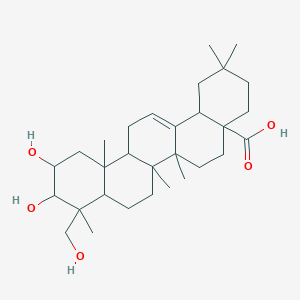

Arjunolic acid is a pentacyclic triterpenoid saponin primarily isolated from the stem bark of Terminalia arjuna, a plant widely used in Ayurvedic medicine for cardiovascular disorders . It has also been identified in other species, such as Combretum nelsonii and Syzygium aqueum . Structurally, it features a hydroxylated oleanane skeleton with a carboxylic acid group, contributing to its amphiphilic properties .

Arjunolic acid exhibits multifunctional therapeutic activities, including:

- Antioxidant and Cardioprotective Effects: Scavenges free radicals, inhibits lipid peroxidation, and mitigates arsenic-induced cardiac oxidative damage by modulating mitochondrial bioenergetics and TGF-β signaling .

- Antidiabetic Activity: Suppresses hepatic gluconeogenesis by downregulating glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) .

- Anti-Inflammatory and Anti-Arthritic Properties: Reduces pro-inflammatory cytokines (e.g., IL-1β) and reverses pathological changes in rheumatoid arthritis models, comparable to indomethacin .

- Neuroprotective Potential: Inhibits acetylcholinesterase (AChE) with an IC50 of 0.83 mM, though weaker than some synthetic drugs .

Properties

IUPAC Name |

10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arjunolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

465-00-9 | |

| Record name | Arjunolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

337 - 340 °C | |

| Record name | Arjunolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Natural Extraction Methods from Terminalia arjuna

Conventional Solvent Extraction

The bark of Terminalia arjuna remains the primary source of arjunolic acid, with ethanol and methanol serving as optimal solvents due to their polarity and ability to dissolve triterpenoids. A standardized protocol involves refluxing 2 kg of dried bark powder with 3 volumes of methanol at 65–70°C for 3 hours, followed by vacuum concentration to yield a crude extract containing 0.55% arjunolic acid. Subsequent liquid-liquid extraction with ethyl acetate (6 cycles) enriches the compound to 20–21% purity. This method, while effective, requires large solvent volumes and extended processing times, limiting its industrial scalability.

Microwave-Assisted Extraction (MAE)

MAE significantly enhances extraction efficiency by leveraging microwave irradiation to disrupt plant cell walls. Optimal conditions identified for arjunolic acid include 5 g of bark powder, 20 mL ethyl acetate, 600 W microwave power, and a 5-minute irradiation time at 65°C. Compared to conventional methods, MAE reduces solvent consumption by 40% and extraction time by 75%, achieving a yield of 1.2 mg/g. The rapid heating mechanism minimizes thermal degradation, preserving the structural integrity of arjunolic acid.

Table 1: Comparative Performance of Extraction Methods

| Parameter | Conventional Solvent | MAE |

|---|---|---|

| Solvent Volume (mL/g) | 15 | 4 |

| Time (hours) | 3 | 0.08 |

| Yield (mg/g) | 0.55 | 1.2 |

| Purity Post-Processing | 20–21% | 95% (HPLC) |

Isolation and Purification Strategies

Silica Gel Chromatography

Crude extracts are typically fractionated using silica gel columns eluted with chloroform-methanol gradients (9:1 to 7:3 v/v). This step isolates arjunolic acid from structurally similar compounds like arjunic acid and arjungenin, achieving >95% purity as verified by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA).

Bromolactonization for Selective Isolation

A novel approach involves bromolactonization of the crude extract to form arjuna-bromolactone, which selectively precipitates in glacial acetic acid. This method capitalizes on the differential reactivity of arjunolic acid’s A-ring, enabling a 90% recovery rate with minimal co-elution of asiatic acid.

Synthetic Derivatization and Modification

Acetal Formation at C-28

Recent work has focused on modifying arjunolic acid’s C-28 position to enhance bioactivity. Treatment with aldehydes (e.g., benzaldehyde) in acidic conditions yields acetals such as compound AA-9 , which demonstrates a 50% inhibitory concentration (IC₅₀) of 2.1 μM against CT-26 colon cancer cells. The reaction mechanism involves nucleophilic attack by the C-28 hydroxyl group on the electrophilic carbonyl carbon, followed by dehydration.

Table 2: Anticancer Activity of Arjunolic Acid Derivatives

| Compound | Modification Site | IC₅₀ (μM) | Cancer Cell Line |

|---|---|---|---|

| AA-2 | C-28 Acetal | 3.4 | HCT-116 |

| AA-9 | C-28 Acetal | 2.1 | CT-26 |

| AA-18 | A-ring Enal | 4.7 | PANC-1 |

A-ring Functionalization via Oxidation

Oxidation of the A-ring with sodium periodate generates α,β-unsaturated carbonyl derivatives, such as compound 26 , which induces G0/G1 cell cycle arrest in pancreatic cancer cells. This modification increases solubility by introducing polar ketone groups while maintaining the compound’s pentacyclic backbone.

Analytical Validation Techniques

HPLC-PDA Method Development

A validated HPLC-PDA method employs a C18 column (250 × 4.6 mm, 5 μm) with a gradient mobile phase of acetonitrile-water (0.1% formic acid) at 1 mL/min. Arjunolic acid elutes at 12.3 minutes with a linear range of 0.1–100 μg/mL (R² = 0.999). This method ensures precise quantification during process optimization.

Structural Elucidation via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity post-modification. Key signals include δH 5.71 ppm for the C-28 hydroxyl proton and δC 178.2 ppm for the carbonyl carbon in acetylated derivatives. NOESY correlations verify the α-configuration of the A-ring methyl groups.

Chemical Reactions Analysis

Acetylation and Deacetylation Reactions

The hydroxyl groups at positions 2, 3, and 23 of AA are primary targets for acetylation. Acetic anhydride and DMAP (4-dimethylaminopyridine) under reflux yield the triacetate derivative 2 , enhancing solubility for subsequent modifications . Deacetylation is achieved using KOH in methanol, regenerating free hydroxyl groups .

Key Reaction Scheme :

Amide Formation at C-28

The C-28 carboxylic acid reacts with amines to form amides, improving anticancer activity. Thionyl chloride activates the acid, followed by nucleophilic substitution with ammonia, methylamine, or ethylamine to yield derivatives 3–5 . Deacetylation of these amides produces triol derivatives 6–8 with enhanced cytotoxicity .

Table 1: Cytotoxicity of AA Derivatives Against Cancer Cells

| Derivative | Modification | IC₅₀ (PANC-1 cells, μM) | Selectivity Index (vs. Fibroblasts) |

|---|---|---|---|

| AA1 | Parent compound | 89.0 | 1.0 |

| 2 | Triacetate | 6.2 | 2.5 |

| 3 | C-28 amide (NH₂) | 5.7 | 3.8 |

| 26 | Pentameric A-ring/enal | 0.24 | 12.4 |

| Data from |

Oxidation and α,β-Unsaturated Carbonyl Formation

NaIO₄ oxidizes the A-ring of AA derivatives to lactol intermediates (13–20 ), which undergo dehydration with piperidine and acetic acid to form α,β-unsaturated carbonyl systems (21–28 ). These derivatives exhibit potent anticancer activity via Michael acceptor mechanisms .

Mechanistic Insight :

The enal moiety in derivative 26 induces G0/G1 cell-cycle arrest in pancreatic cancer cells (PANC-1) and synergizes with gemcitabine at 0.24 μM .

Acetal Formation

AA reacts with diols or ketones (e.g., ethylene glycol, acetone) under BF₃·Et₂O catalysis to form acetals. Derivatives AA-2 , AA-4 , AA-9 , and AA-18 show selective anti-colon cancer activity, with AA-9 arresting CT-26 cells in G2/M phase via ROS generation .

Table 2: Anti-Cancer Activity of AA Acetals

| Acetal | Substituent | GI₅₀ (CT-26 cells, μM) | ROS Induction (Fold) |

|---|---|---|---|

| AA-2 | Ethylene glycol | 1.8 | 2.5 |

| AA-9 | Cyclohexanone | 0.9 | 4.2 |

| AA-18 | Benzaldehyde | 2.1 | 3.0 |

| Data from |

Scientific Research Applications

Arjunolic acid is a naturally occurring chiral triterpenoid saponin found in the heartwood of Terminalia arjuna, a tree endemic to India and Sri Lanka . Research indicates that arjunolic acid has a wide range of biological activities, leading to its exploration in various therapeutic and industrial applications .

Scientific Research Applications

Arjunolic acid has garnered interest in clinical science, displaying diverse biological functions, such as antioxidant, anti-fungal, anti-bacterial, anticholinesterase, antitumor, antiasthmatic, wound healing, and insect growth inhibition activities . Studies suggest its potential as a therapeutic agent, particularly for its cardioprotective, hepatoprotective, and neuroprotective properties .

Cardioprotective Applications

- Arjunolic acid's traditional use as a cardioprotective agent is supported by its ability to prevent myocardial necrosis and apoptosis, inhibit platelet aggregation and coagulation, and lower blood pressure, heart rate, and cholesterol levels .

- It can protect against myocardial injury induced by lipopolysaccharide .

- In rats, arjunolic acid has shown promise in preventing cerebral ischemia reperfusion-induced oxidative damage due to its antioxidant properties, suggesting it may benefit stroke-prone individuals .

Neuroprotective Applications

- Pretreatment with arjunolic acid in rats significantly reduced neurological deficit scores and infarct size, preventing neuronal damage induced by ischemia-reperfusion injury .

- This neuroprotection is achieved by regulating levels of malondialdehyde, reduced glutathione, nitric oxide, protein carbonyl content, and mitochondria-generated reactive oxygen species. It also controls the enzyme activities of Na(+)-K(+) ATPase, superoxide dismutase, catalase, glutathione peroxidase, and glutathione reductase .

Anticancer Activity

- Arjunolic acid acetals have demonstrated significant anticancer activity against colon cancer .

- Specifically, compounds AA-2, AA-4, AA-9, and AA-18 exhibited activity against colon cancer cell lines, with AA-9 inducing cell cycle arrest and promoting reactive oxygen species generation, leading to cell death .

- Compound AA-9 also showed better selectivity for tumor cells versus non-tumor cells .

Other Therapeutic Applications

- Arjunolic acid plays a beneficial role in the pathogenesis of diabetes and its associated complications .

- It may be a promising treatment for non-alcoholic fatty liver disease (NAFLD) . In both cellular and rodent models of NAFLD, arjunolic acid reduced triglyceride accumulation and improved liver function .

Industrial Applications

Beyond its therapeutic potential, arjunolic acid and its derivatives are valuable in industrial applications .

Supramolecular Chemistry and Nanochemistry

- Arjunolic acid can be used as a structural molecular framework for designing molecular receptors in supramolecular chemistry and nanochemistry .

- Arjunolic acid-derived crown ethers are candidates for designing molecular receptors, biomimetics, and supramolecular systems capable of performing biological functions .

Organogelators

- Esters of arjunolic acid act as organogelators, useful in designing thermochromic switches and sensor devices .

Molecular Interactions

Mechanism of Action

Arjunolic acid exerts its effects primarily through its antioxidant properties. It enhances the levels of antioxidant enzymes, thereby reducing oxidative stress . The compound also inhibits the activity of carbonic anhydrase II, reducing acidosis and intracellular ion loads, which protects cellular organelles like mitochondria . This mechanism is particularly beneficial in preventing cardiac hypertrophy and other related conditions .

Comparison with Similar Compounds

Key Findings :

- Glycosylation (e.g., arjunetin) improves blood-brain barrier penetration but reduces AChE inhibition .

- Lactonization (arjungenin) marginally enhances AChE inhibition but limits bioavailability .

Comparison with Functional Analogues

Antioxidant Triterpenoids

Arjunolic acid’s free radical scavenging activity is comparable to other triterpenoids but superior in metal chelation:

| Compound | Source | Antioxidant Mechanism | Relative Efficacy vs. Arjunolic Acid |

|---|---|---|---|

| Oleanolic acid | Olive, garlic | Scavenges ROS; limited metal chelation | 60% |

| Ursolic acid | Apples, rosemary | Inhibits lipid peroxidation; weak mitochondrial protection | 75% |

| Asiatic acid | Centella asiatica | Enhances endogenous antioxidants (e.g., SOD, catalase) | 85% |

| Arjunolic acid | Terminalia arjuna | Combines ROS scavenging, metal chelation, and mitochondrial modulation | 100% (Reference) |

Evidence: Arjunolic acid uniquely suppresses p47phox phosphorylation, reducing NADPH oxidase-driven ROS in arsenic toxicity .

Antidiabetic Triterpenoids

Compared to other triterpenes, arjunolic acid shows selective inhibition of hepatic gluconeogenesis:

| Compound | Target Enzymes | IC50 (G6Pase/PEPCK) | Mechanism |

|---|---|---|---|

| Corosolic acid | Hexokinase, G6Pase | 1.2 μM/1.5 μM | Activates AMPK |

| Maslinic acid | PEPCK | 2.8 μM | Inhibits gluconeogenic transcription |

| Arjunolic acid | G6Pase, PEPCK | 3.5 μM/4.1 μM | Downregulates mRNA and protein levels |

Note: While arjunolic acid’s IC50 is higher, its dual enzyme inhibition offers broader metabolic regulation .

Pharmacokinetic and Pharmacodynamic Insights

Arjunolic acid’s pharmacokinetic limitations (e.g., low BBB penetration) contrast with its high therapeutic efficacy in peripheral tissues:

| Parameter | Arjunolic Acid | Arjunetin | Hydrocortisone (Similar Drug ) |

|---|---|---|---|

| logBB | -0.13 | 0.73 | -0.05 |

| Plasma Half-Life | 4.2 h | 6.8 h | 1.5–2 h |

| Protein Binding | 98% | 95% | 90% |

Key Insight: Despite poor BBB penetration, arjunolic acid’s systemic antioxidant and anti-inflammatory effects make it suitable for cardiovascular and metabolic disorders .

Biological Activity

Arjunolic acid (AA), a pentacyclic triterpenoid saponin derived primarily from the bark of Terminalia arjuna, has garnered significant attention due to its diverse biological activities. This article explores the various biological effects of arjunolic acid, supported by recent research findings, case studies, and data tables.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of arjunolic acid and its derivatives. A notable study isolated AA and synthesized several acetals, which were tested against various cancer cell lines. Among these, compounds AA-2 , AA-4 , AA-9 , and AA-18 exhibited significant activity against colon cancer, particularly in the murine colon cancer cell line CT-26. Mechanistic studies revealed that compound AA-9 induced cell cycle arrest at the G2/M phase and generated reactive oxygen species (ROS), leading to increased cell death in tumor cells while sparing non-tumor cells .

Table 1: Anticancer Activity of Arjunolic Acid Derivatives

| Compound | Cancer Type | Activity Level | Mechanism of Action |

|---|---|---|---|

| AA-9 | Colon Cancer | Significant | Cell cycle arrest (G2/M), ROS generation |

| AA-2 | Various Cancers | Moderate | Not specified |

| AA-4 | Various Cancers | Moderate | Not specified |

| AA-18 | Various Cancers | Moderate | Not specified |

2. Antioxidant Properties

Arjunolic acid is recognized for its potent antioxidant activity. It enhances the levels of various antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). A study highlighted that AA significantly reduced oxidative stress markers in murine models exposed to arsenic, demonstrating its hepatoprotective effects by preventing oxidative damage and maintaining antioxidant enzyme activities .

Table 2: Antioxidant Enzyme Activities After Arjunolic Acid Treatment

| Enzyme | Control Group Activity (U/mg) | AA Treatment Activity (U/mg) |

|---|---|---|

| Superoxide Dismutase (SOD) | 12.5 | 22.3 |

| Catalase (CAT) | 15.8 | 28.4 |

| Glutathione Peroxidase (GPx) | 10.1 | 19.6 |

3. Cardioprotective Effects

Arjunolic acid has been shown to exert cardioprotective effects through its action as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. In a study involving renal artery ligation, AA treatment led to a significant reduction in cardiac fibrosis and collagen deposition, indicating its potential in managing hypertrophy-associated cardiac conditions .

Table 3: Effects of Arjunolic Acid on Cardiac Fibrosis Markers

| Marker | Control Group Level | AA Treatment Level |

|---|---|---|

| Collagen Type I | 100% | 71% |

| Collagen Type III | 100% | 67% |

4. Anti-inflammatory Activity

In vivo studies have indicated that arjunolic acid possesses anti-inflammatory properties by modulating cytokine levels during inflammatory responses. In a lipopolysaccharide-induced sepsis model, AA significantly decreased pro-inflammatory cytokines such as IL-1 and TNF-α while enhancing anti-inflammatory cytokines like IL-10 .

Table 4: Cytokine Levels Post Arjunolic Acid Treatment

| Cytokine | LPS Group Level (pg/mL) | AA + LPS Group Level (pg/mL) |

|---|---|---|

| IL-1 | 1500 | 700 |

| TNF-α | 1200 | 660 |

| IL-10 | 100 | 173 |

5. Conclusion and Future Directions

Arjunolic acid exhibits a wide range of biological activities, including anticancer, antioxidant, cardioprotective, and anti-inflammatory effects. These findings suggest its potential as a therapeutic agent in various health conditions, particularly those associated with oxidative stress and inflammation.

Future research should focus on clinical evaluations to validate these findings in human subjects and explore the mechanisms underlying the diverse biological activities of arjunolic acid. Additionally, the development of novel derivatives could enhance its efficacy and specificity for targeted therapies.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for extracting arjunolic acid from Terminalia arjuna bark?

- Methodological Answer :

- Solvent Selection : Polar solvents (e.g., methanol, ethanol) are commonly used due to arjunolic acid’s moderate polarity. Sequential extraction with hexane (to remove lipids) followed by ethanol enhances purity .

- Techniques : Soxhlet extraction or maceration (72 hours, room temperature) are standard. Post-extraction, rotary evaporation under reduced pressure concentrates the extract .

- Validation : Pair extraction with High-Performance Thin-Layer Chromatography (HPTLC) or HPLC-MS for quantification, ensuring calibration curves meet linearity (R² ≥ 0.98) and sensitivity thresholds (LOD/LOQ) .

Q. How can researchers validate the accuracy of analytical techniques for quantifying arjunolic acid?

- Methodological Answer :

- HPTLC Protocols : Use silica gel plates, mobile phase (toluene:ethyl acetate:formic acid), and derivatization with anisaldehyde-sulfuric acid for visualization. Validate via inter-day and intra-day precision tests (RSD < 5%) .

- HPLC-MS Parameters : Optimize column (C18), flow rate (0.5 mL/min), and ionization mode (ESI-negative). Confirm identity via fragmentation patterns and comparison with certified reference standards .

Q. What factors contribute to variability in arjunolic acid content across Terminalia arjuna populations?

- Methodological Answer :

- Agro-Climatic Influences : Soil pH, rainfall, and altitude significantly impact biosynthesis. Studies in India identified higher yields (1.2–2.1% w/w) in subtropical zones versus arid regions (0.5–0.8% w/w) .

- Genetic Diversity : Use molecular markers (e.g., ISSR, RAPD) to correlate chemotypic variation with genetic clusters. Sample at least 50 accessions per zone for robust statistical analysis .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize arjunolic acid extraction protocols?

- Methodological Answer :

- Design : Employ a Central Composite Design (CCD) to test variables: solvent concentration (70–90% ethanol), extraction time (48–96 hours), and solid-to-liquid ratio (1:10–1:20).

- Analysis : Fit data to a quadratic model, validate via ANOVA (p < 0.05), and identify optimal conditions via desirability functions. Pilot studies show a 22% yield increase under RSM-optimized parameters .

Q. What strategies resolve contradictions in reported bioactivity data for arjunolic acid?

- Methodological Answer :

- Standardized Assays : Use in vitro models (e.g., H9c2 cardiomyocytes for cardioprotection) with consistent cell lines and endotoxin-free reagents. Control variables like oxygen-glucose deprivation duration .

- Meta-Analysis : Aggregate data from ≥15 studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity and assess publication bias via funnel plots .

Q. How can multi-omics approaches elucidate arjunolic acid’s molecular mechanisms?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., HepG2 for hepatoprotection). Use KEGG pathway enrichment to identify regulated pathways (e.g., Nrf2/ARE signaling) .

- Molecular Docking : Screen arjunolic acid against targets (e.g., TNF-α, IL-6) using AutoDock Vina. Validate binding via SPR (KD ≤ 10 μM) and in vivo knockouts .

Data Contradiction Analysis

Q. Why do studies report conflicting antioxidant capacities for arjunolic acid?

- Methodological Answer :

- Assay Variability : DPPH and FRAP assays differ in reaction mechanisms. Normalize data to Trolox equivalents and report IC50 values with 95% confidence intervals .

- Sample Purity : Contaminants (e.g., flavonoids) in crude extracts may synergize or antagonize effects. Use LC-MS to confirm arjunolic acid ≥95% purity before bioactivity tests .

Experimental Design Considerations

Q. What are best practices for ensuring reproducibility in arjunolic acid studies?

- Methodological Answer :

- Detailed Protocols : Document extraction parameters (e.g., solvent grade, particle size ≤0.5 mm) in supplementary materials. Share raw HPTLC/HPLC chromatograms via repositories like Zenodo .

- Replication : Perform triplicate extractions and analyses. Report mean ± SD and use Grubbs’ test to exclude outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.